5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine
Overview
Description
Molecular Structure Analysis
The molecular structure of “5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine” is characterized by the presence of a trifluoromethyl group and an oxadiazole ring . This unique structure contributes to its various applications in scientific research .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, oxadiazole derivatives have been shown to exhibit a broad spectrum of agricultural biological activities . They have been used in the synthesis of novel molecules with excellent agricultural activities .Scientific Research Applications
Tuberculostatic Activity
5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine and its derivatives have been explored for their potential in treating tuberculosis. For instance, a study by Foks et al. (2004) focused on synthesizing various derivatives and testing their tuberculostatic activity, finding that minimum inhibiting concentrations (MIC) ranged between 25 - 100 mg/ml (Foks et al., 2004).
Anticancer Potential
Zhang et al. (2005) identified a derivative of this compound as an apoptosis inducer, showing potential as an anticancer agent. This compound exhibited activity against breast and colorectal cancer cell lines and induced cell cycle arrest followed by apoptosis (Zhang et al., 2005).
Synthesis Applications
There have been studies focusing on the synthesis of compounds involving this compound. For example, Yang et al. (2007) described the synthesis of various difluoromethylenated 1,2,4-oxadiazole-containing compounds (Yang et al., 2007). Additionally, Buscemi et al. (2006) reported on the synthesis of fluorinated molecules containing 1,2,4-oxadiazoles, highlighting potential applications in optoelectronic devices (Buscemi et al., 2006).
Antimicrobial Properties
Parikh and Joshi (2014) synthesized derivatives of 1,3,4-oxadiazole and evaluated their antimicrobial properties. They found that certain compounds exhibited significant antimicrobial activity against a range of bacterial and fungal strains (Parikh & Joshi, 2014).
Molecular Structure Studies
Viterbo et al. (1980) analyzed the crystal and molecular structure of a compound containing 1,2,4-oxadiazole, which is crucial in understanding the chemical properties and potential applications of these molecules (Viterbo et al., 1980).
Future Directions
The future directions for “5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine” could involve further exploration of its potential applications in drug discovery, materials synthesis, and biological studies. Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process .
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, to which this compound belongs, have been found to exhibit a broad spectrum of biological activities .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can influence a variety of biological pathways due to their broad spectrum of biological activities .
Result of Action
It’s known that 1,2,4-oxadiazole derivatives can exhibit a range of biological activities, including antibacterial effects .
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-2-5(4-6)7-14-8(13)15-16-7/h1-4H,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNSAPBOZFAHMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214228 | |
Record name | 5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201214228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462659-89-8 | |
Record name | 5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462659-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201214228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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